5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification and characterization to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Research: It serves as a tool for studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a potential candidate for developing anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 6-Fluoro-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Compared to other similar compounds, it offers a distinct combination of electronic properties and chemical reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H3BrFN3 |
---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-6-3(8)1-4-5(10-6)2-9-11-4/h1-2H,(H,9,11) |
InChI Key |
BBHSACMFDCARHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1F)Br)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.